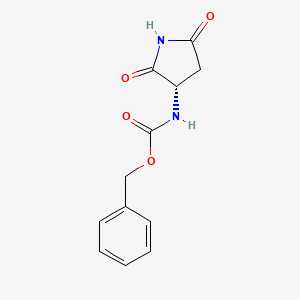

(S)-3-N-Cbz-amino-succinimide

描述

(S)-3-N-Cbz-amino-succinimide is an anticonvulsant. It inhibits tonic convulsions induced by pentylenetetrazole and maximal electric shock (MES) in mice (ED50s = 78.1 and 103 mg/kg, respectively).

生物活性

(S)-3-N-Cbz-amino-succinimide, a derivative of succinimide, has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly as an anticonvulsant . This article delves into its biological mechanisms, applications, and relevant research findings.

- Molecular Formula : C12H12N2O4

- Molecular Weight : 248.23 g/mol

- CAS Number : 60846-91-5

The compound features a benzyloxycarbonyl (Cbz) protecting group on the amino function, which enhances its reactivity and biological activity. Its structure includes a pyrrolidinyl moiety, contributing to its unique properties and applications in biochemical research.

This compound exhibits its biological activity primarily through interactions with neurotransmitter systems involved in seizure activity. It has been shown to inhibit tonic convulsions induced by pentylenetetrazole and maximal electric shock in animal models, demonstrating effective anticonvulsant properties.

Key Findings:

- ED50 Values :

These values indicate the compound's potency in mitigating seizure activity, suggesting potential therapeutic applications in treating epilepsy and other seizure disorders.

Applications in Research

This compound serves multiple roles in scientific research:

- Anticonvulsant Studies : Its ability to inhibit convulsions makes it a valuable tool for studying seizure mechanisms and developing new antiepileptic drugs.

- Protein Modifications : The reactive N-hydroxysuccinimide (NHS) ester group allows it to covalently bind to primary amines on proteins, facilitating selective modifications during protein synthesis or manipulation.

- Synthesis of Chiral Drugs : As a precursor in the synthesis of pharmaceutical compounds, it plays a crucial role in developing chiral drugs that require specific stereochemistry for efficacy.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | 60846-91-5 | Anticonvulsant |

| (R)-3-N-Cbz-amino-succinimide | 179747-84-3 | Anticonvulsant |

| N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 | Intermediate in organic synthesis |

This comparison highlights that both enantiomers of 3-N-Cbz-amino-succinimide exhibit similar anticonvulsant properties, emphasizing their potential utility in pharmacological applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticonvulsant Efficacy : A study demonstrated its efficacy against tonic convulsions induced by pentylenetetrazole in mice, confirming its potential as an anticonvulsant agent .

- Protein Interaction Studies : Research indicates that this compound can modify protein activity by interacting with specific molecular targets, influencing pathways related to amino acid metabolism and protein synthesis.

科学研究应用

Applications in Organic Synthesis

Peptide Synthesis :

One of the primary applications of (S)-3-N-Cbz-amino-succinimide is in peptide synthesis. The Cbz group serves as a protecting group for the amino function during the formation of peptide bonds. This allows for selective modification of other functional groups while preventing unwanted reactions at the N-terminus of peptides .

Affinity Chromatography :

The compound is also utilized as a linker molecule in affinity chromatography. By attaching this compound to solid supports (like beads) and modifying it with specific ligands, researchers can create affinity matrices that selectively bind proteins with complementary binding sites. This method is particularly useful for purifying proteins from complex mixtures.

Anticonvulsant Properties :

Research has demonstrated that this compound exhibits anticonvulsant activity. In animal models, it has been shown to inhibit tonic convulsions induced by pentylenetetrazole and maximal electric shock, with effective dosages yielding ED50 values of 78.1 mg/kg and 103 mg/kg respectively . This suggests potential therapeutic applications in treating seizure disorders.

Mechanism of Action :

While the detailed mechanisms remain under investigation, preliminary studies indicate that this compound may interact with neurotransmitter systems involved in seizure activity, hinting at its role in modulating excitatory signals within the central nervous system .

Case Studies

Case Study 1: Peptide Synthesis Optimization

In a study focusing on optimizing peptide synthesis protocols, researchers utilized this compound to enhance yields and purity of synthesized peptides. The protective nature of the Cbz group allowed for multiple coupling reactions without degradation of sensitive amino acid residues, resulting in a significant increase in overall efficiency .

Case Study 2: Anticonvulsant Efficacy Testing

A series of experiments were conducted to assess the anticonvulsant properties of this compound compared to traditional anticonvulsants. The results indicated that while it exhibited significant efficacy, further studies are needed to fully elucidate its pharmacodynamics and optimize dosing regimens for clinical use .

常见问题

Basic Research Questions

Q. How should I design an in vivo experiment to evaluate the anticonvulsant activity of (S)-3-N-Cbz-amino-succinimide?

- Methodology : Use murine models (e.g., mice) and standard seizure induction methods such as pentylenetetrazole (PTZ) for clonic seizures or maximal electroshock (MES) for tonic seizures. Administer the compound intraperitoneally at doses based on reported ED50 values (78.1 mg/kg for PTZ and 103 mg/kg for MES in mice). Include control groups treated with vehicle (e.g., DMSO/saline mixture) and reference anticonvulsants (e.g., valproate). Monitor seizure latency, duration, and mortality rates. Ensure ethical compliance with institutional guidelines for animal studies .

Q. What is the optimal protocol for preparing aqueous solutions of this compound given its limited water solubility?

- Methodology : Dissolve the compound in a polar organic solvent (e.g., DMSO, ethanol) to create a stock solution (e.g., 25 mg/mL). For aqueous buffers, dilute the stock solution in PBS (pH 7.2) at a 1:3 ratio (ethanol:PBS) to achieve a working concentration of 0.25 mg/mL. Avoid prolonged storage of aqueous solutions (>24 hours) due to instability. Use sonication or gentle heating (37°C) to improve solubility and prevent precipitation .

Q. How should I store this compound to ensure long-term stability?

- Methodology : Store the compound as a lyophilized solid at -20°C in airtight, light-protected containers. For stock solutions, aliquot into single-use vials to avoid freeze-thaw cycles. DMSO-based solutions stored at -80°C are stable for ≤6 months, while -20°C storage is suitable for ≤1 month. Always verify purity (>95%) via batch-specific certificates of analysis (COA) before use .

Q. What safety precautions are necessary when handling this compound?

- Methodology : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of particulates. The compound is classified under GHS07 (acute oral toxicity, skin/eye irritation). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its anticonvulsant efficacy?

- Methodology : Compare the activity of the (S)-enantiomer with its (R)-counterpart in seizure models. Use chiral HPLC to verify enantiomeric purity. Structural-activity relationship (SAR) studies suggest that the (S)-configuration enhances binding to neuronal targets, likely due to optimal spatial alignment with GABAergic or sodium channel proteins. Refer to Lee et al. (1997) for N-substituent effects on potency .

Q. How can I resolve discrepancies in ED50 values between PTZ and MES models for this compound?

- Methodology : PTZ-induced seizures involve GABA_A receptor antagonism, while MES models reflect sodium channel blockade. Analyze dose-response curves and pharmacokinetic parameters (e.g., brain penetration). Use microdialysis or LC-MS to measure CNS drug levels. Consider adjuvant therapies (e.g., cytochrome P450 inhibitors) to assess metabolic stability .

Q. What in vitro assays are suitable for elucidating the molecular targets of this compound?

- Methodology : Perform electrophysiology (patch-clamp) on hippocampal neurons to evaluate effects on sodium currents or GABA-evoked chloride currents. Use radioligand binding assays (e.g., [³H]-batrachotoxin for sodium channels or [³H]-muscimol for GABA_A receptors). Pair with siRNA knockdown of candidate targets to confirm mechanistic involvement .

Q. How can I assess the compound’s potential neurotoxicity in chronic dosing studies?

- Methodology : Conduct rotarod tests and open-field assays in rodents to evaluate motor coordination and anxiety-like behavior post-treatment. Histopathological analysis (e.g., Nissl staining) of brain sections can detect neuronal loss. Measure serum biomarkers (e.g., ALT, AST) to screen for hepatic toxicity .

Q. What strategies improve the bioavailability of this compound in preclinical models?

- Methodology : Formulate the compound with solubilizing agents (e.g., PEG300, Tween 80) for oral or intravenous delivery. Use pharmacokinetic profiling to adjust dosing intervals. Nanoencapsulation (e.g., liposomes) may enhance blood-brain barrier penetration .

Q. How do structural modifications at the N-Cbz group affect metabolic stability?

属性

IUPAC Name |

benzyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-10-6-9(11(16)14-10)13-12(17)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,14,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQMHYISDDHZBY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435375 | |

| Record name | (S)-3-N-Cbz-amino-succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60846-91-5 | |

| Record name | (S)-3-N-Cbz-amino-succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。